2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multicomponent reactions. These reactions are known for their efficiency in generating molecular diversity and complexity. One common approach involves the functionalization of tetrahydroisoquinolines via multicomponent reactions, which can include the use of various nucleophiles and cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable multicomponent reactions and the use of environmentally friendly methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like H₂O₂ or TBHP.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).
Substitution: Can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and sodium borohydride. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives .
Scientific Research Applications
2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s tetrahydroisoquinoline scaffold is known to interact with various enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structural motif present in various natural products and therapeutic lead compounds.
N-benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: Used as a PROTAC linker in the synthesis of PROTAC molecules.
Uniqueness
2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of a tetrahydroisoquinoline scaffold with a pyrimidinyl and phenylacetamide moiety.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-17(2)19-8-10-22(11-9-19)27-23(30)16-31-24-14-18(3)26-25(28-24)29-13-12-20-6-4-5-7-21(20)15-29/h4-11,14,17H,12-13,15-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBESYNRWFVAUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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